molecular formula C19H23N3 B4667780 1-butyl-N-(4-methylbenzyl)-1H-benzimidazol-5-amine

1-butyl-N-(4-methylbenzyl)-1H-benzimidazol-5-amine

Cat. No. B4667780
M. Wt: 293.4 g/mol
InChI Key: QBSRPXBWJCLFAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butyl-N-(4-methylbenzyl)-1H-benzimidazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as BMBI, belongs to the class of benzimidazole derivatives and has shown promising results in various studies.

Scientific Research Applications

1-butyl-N-(4-methylbenzyl)-1H-benzimidazol-5-amine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antibacterial, antifungal, and antiviral activities. 1-butyl-N-(4-methylbenzyl)-1H-benzimidazol-5-amine has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Moreover, it has been reported to have anxiolytic and antidepressant effects.

Mechanism of Action

The exact mechanism of action of 1-butyl-N-(4-methylbenzyl)-1H-benzimidazol-5-amine is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in the growth and proliferation of cancer cells. 1-butyl-N-(4-methylbenzyl)-1H-benzimidazol-5-amine has also been reported to modulate the activity of neurotransmitters such as serotonin and dopamine, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-butyl-N-(4-methylbenzyl)-1H-benzimidazol-5-amine has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes involved in cancer progression. 1-butyl-N-(4-methylbenzyl)-1H-benzimidazol-5-amine has also been reported to inhibit the growth of various bacterial and fungal strains. Moreover, it has been shown to improve cognitive function and reduce anxiety and depression-like behaviors in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-butyl-N-(4-methylbenzyl)-1H-benzimidazol-5-amine is its broad-spectrum activity against various diseases. It has shown promising results in various preclinical studies and has the potential to be developed into a therapeutic agent. However, 1-butyl-N-(4-methylbenzyl)-1H-benzimidazol-5-amine has certain limitations for lab experiments. It is a relatively new compound, and its safety and toxicity profiles are not fully understood. Moreover, its solubility and stability in various solvents need to be optimized for its use in in vivo studies.

Future Directions

For 1-butyl-N-(4-methylbenzyl)-1H-benzimidazol-5-amine research include optimizing its synthesis method, evaluating its safety and toxicity profiles, and exploring its pharmacokinetics and pharmacodynamics. Moreover, its potential use in combination therapy with other drugs needs to be investigated. 1-butyl-N-(4-methylbenzyl)-1H-benzimidazol-5-amine also holds promise as a diagnostic tool for various diseases, and its use in imaging techniques needs to be explored.

properties

IUPAC Name

1-butyl-N-[(4-methylphenyl)methyl]benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3/c1-3-4-11-22-14-21-18-12-17(9-10-19(18)22)20-13-16-7-5-15(2)6-8-16/h5-10,12,14,20H,3-4,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSRPXBWJCLFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=C1C=CC(=C2)NCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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